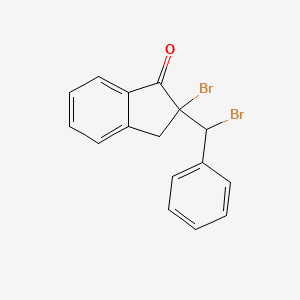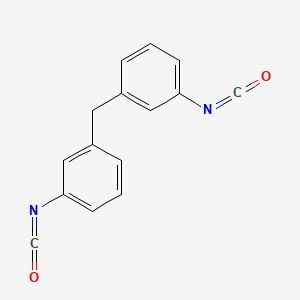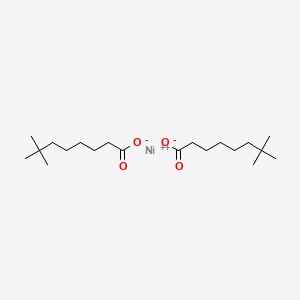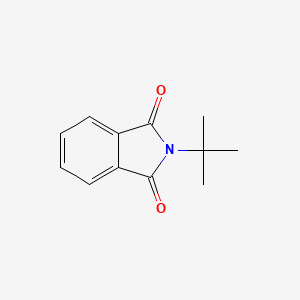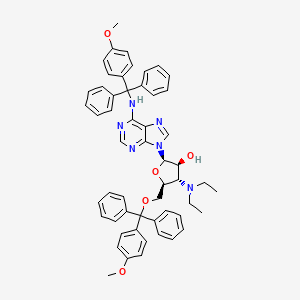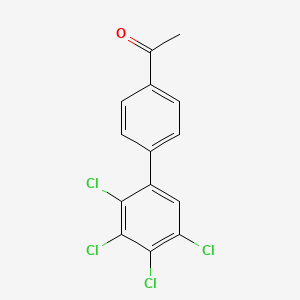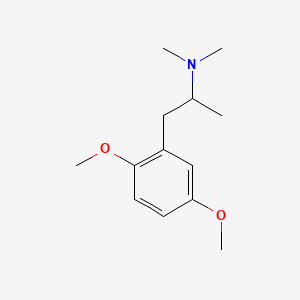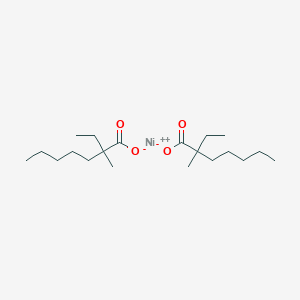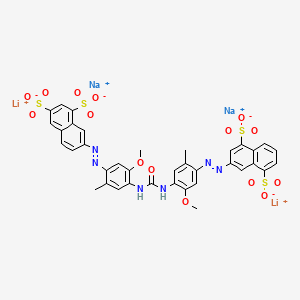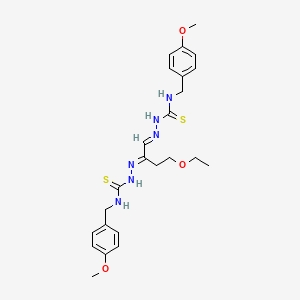
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) involves the reaction of 4-ethoxy-2-oxobutyraldehyde with 4-(p-methoxybenzyl)thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The production process would also incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiosemicarbazone groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone): is similar to other thiosemicarbazone derivatives, such as:
Uniqueness
The uniqueness of Butyraldehyde, 4-ethoxy-2-oxo-, bis(4-(p-methoxybenzyl)thiosemicarbazone) lies in its specific structure, which imparts distinct chemical and biological properties. Its dual thiosemicarbazone groups enhance its reactivity and potential for forming complex interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93588-14-8 |
|---|---|
Fórmula molecular |
C24H32N6O3S2 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
1-[(E)-[(1E)-4-ethoxy-1-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]butan-2-ylidene]amino]-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C24H32N6O3S2/c1-4-33-14-13-20(28-30-24(35)26-16-19-7-11-22(32-3)12-8-19)17-27-29-23(34)25-15-18-5-9-21(31-2)10-6-18/h5-12,17H,4,13-16H2,1-3H3,(H2,25,29,34)(H2,26,30,35)/b27-17+,28-20+ |
Clave InChI |
BJIJTSWTVUDRAC-JUZHGAENSA-N |
SMILES isomérico |
CCOCC/C(=N\NC(=S)NCC1=CC=C(C=C1)OC)/C=N/NC(=S)NCC2=CC=C(C=C2)OC |
SMILES canónico |
CCOCCC(=NNC(=S)NCC1=CC=C(C=C1)OC)C=NNC(=S)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



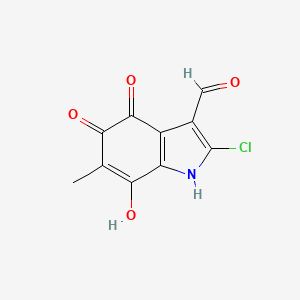
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
